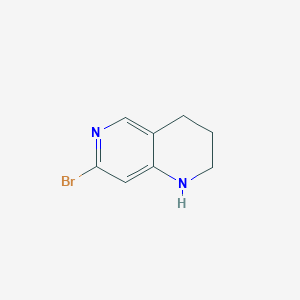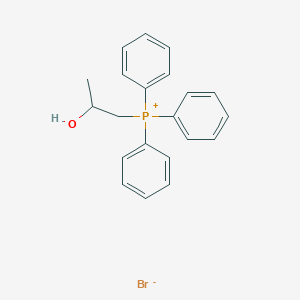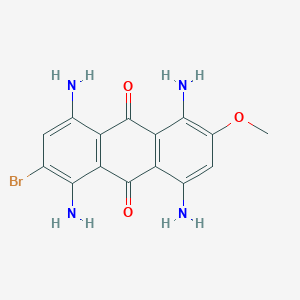
(2-(Methylamino)benzyl)triphenylphosphoniumbromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Methylamino)benzyl)triphenylphosphonium bromide is a quaternary phosphonium salt that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a methylamino group attached to a benzyl moiety, which is further bonded to a triphenylphosphonium group. The bromide ion serves as the counterion to balance the charge of the phosphonium cation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylamino)benzyl)triphenylphosphonium bromide typically involves the reaction of (2-(Methylamino)benzyl) bromide with triphenylphosphine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using microwave irradiation techniques. This method involves the use of microwave energy to accelerate the reaction between (2-(Methylamino)benzyl) bromide and triphenylphosphine in the presence of THF. The reaction is typically carried out at 60°C for 30 minutes, resulting in high yields of the desired product .
化学反応の分析
Types of Reactions
(2-(Methylamino)benzyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts.
科学的研究の応用
(2-(Methylamino)benzyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a Wittig reagent for the synthesis of alkenes from aldehydes and ketones.
Biology: The compound is used in the study of mitochondrial function due to its ability to target mitochondria.
作用機序
The mechanism of action of (2-(Methylamino)benzyl)triphenylphosphonium bromide involves its ability to act as a phosphonium salt. The compound can participate in Wittig reactions, where it reacts with carbonyl compounds to form alkenes. The triphenylphosphonium group stabilizes the ylide intermediate, facilitating the formation of the desired product. Additionally, the methylamino group can interact with various molecular targets, enhancing the compound’s reactivity and specificity .
類似化合物との比較
Similar Compounds
Benzyltriphenylphosphonium bromide: Similar structure but lacks the methylamino group.
Methyltriphenylphosphonium bromide: Contains a methyl group instead of a benzyl group.
(4-Bromobutyl)triphenylphosphonium bromide: Contains a butyl group instead of a benzyl group.
Uniqueness
(2-(Methylamino)benzyl)triphenylphosphonium bromide is unique due to the presence of the methylamino group, which enhances its reactivity and allows for specific interactions with biological targets. This makes it particularly useful in applications such as drug delivery and mitochondrial studies .
特性
分子式 |
C26H25BrNP |
|---|---|
分子量 |
462.4 g/mol |
IUPAC名 |
[2-(methylamino)phenyl]methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H25NP.BrH/c1-27-26-20-12-11-13-22(26)21-28(23-14-5-2-6-15-23,24-16-7-3-8-17-24)25-18-9-4-10-19-25;/h2-20,27H,21H2,1H3;1H/q+1;/p-1 |
InChIキー |
UDYDXSUPTDTSJJ-UHFFFAOYSA-M |
正規SMILES |
CNC1=CC=CC=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


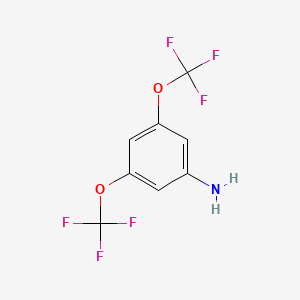
![(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13142299.png)
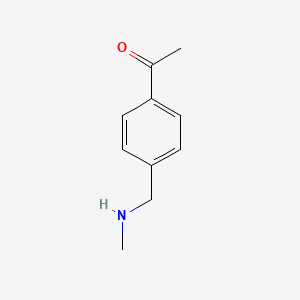



![2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid](/img/structure/B13142323.png)
